6-(4-Ethylpiperazin-1-yl)nicotinaldehyde
CAS No.: 1256561-21-3
Cat. No.: VC0036123
Molecular Formula: C12H17N3O
Molecular Weight: 219.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256561-21-3 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.288 |
| IUPAC Name | 6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3 |
| Standard InChI Key | FLZUBYBFDYGLHX-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC=C(C=C2)C=O |
Introduction
Chemical Structure and Properties
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde features a distinctive molecular structure characterized by a pyridine ring with an aldehyde group at the 3-position and an ethylpiperazine substituent at the 6-position. This arrangement of functional groups contributes to its unique chemical behavior and biological interactions.
Basic Chemical Information
The key chemical and physical properties of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde are summarized in the following table:
Structural Features and Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior. The aldehyde group at the 3-position of the pyridine ring is particularly notable for its high reactivity. This aldehyde can undergo various chemical transformations, including oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic addition reactions with various reagents. These transformations allow for further derivatization of the compound, expanding its potential applications in chemical synthesis and drug development.
The ethylpiperazine moiety at the 6-position of the pyridine ring introduces basic nitrogen atoms into the molecule, which can participate in acid-base reactions and hydrogen bonding. The piperazine ring can also undergo nucleophilic substitution reactions, allowing for further modification of the molecule. The presence of this substituent enhances the compound's solubility in aqueous media, potentially improving its bioavailability in biological systems.
Synthesis Methods
The synthesis of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde typically follows well-established procedures in organic chemistry, though specific protocols may vary depending on the desired yield, purity, and available starting materials. Based on the information available in the literature, several synthetic routes can be proposed for this compound.
General Synthetic Approach
A common approach to synthesizing 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde involves the reaction of nicotinaldehyde with 4-ethylpiperazine in an organic solvent, typically ethanol or methanol, under reflux conditions. This reaction often requires the use of a Lewis acid catalyst to facilitate the nucleophilic aromatic substitution process.
The general reaction scheme can be represented as follows:
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Preparation of 6-halonicotinaldehyde (where halo is typically chloro or bromo)
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Nucleophilic aromatic substitution with 4-ethylpiperazine
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Purification of the final product using techniques such as recrystallization or column chromatography
Alternative Synthesis Methods
Alternative synthetic routes may involve the preparation of nicotinaldehyde derivatives through the catalytic reduction of 3-cyanopyridine. This approach is based on methodologies similar to those described in patent literature for the preparation of aqueous nicotinaldehyde . The process typically involves hydrogen gas in the presence of catalysts such as Raney nickel.
Biological Activity
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has demonstrated significant biological activities in various research studies, making it a compound of interest for potential therapeutic applications. Its activities are primarily focused on antimicrobial and anticancer properties.
Anticancer Properties
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has also demonstrated promising anticancer properties in preliminary studies. The compound has been investigated for its potential to inhibit cancer cell proliferation, with research suggesting that it may interfere with cellular signaling pathways involved in cancer progression.
The anticancer activity of this compound may be attributed to the ethylpiperazine moiety, which enhances the compound's binding affinity to specific cellular targets. This interaction can potentially modulate signaling pathways related to cell growth and survival, leading to the inhibition of cancer cell proliferation.
Similar to related compounds, 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may exert its anticancer effects through multiple mechanisms, including:
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Inhibition of specific kinases involved in cell proliferation and survival
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Modulation of cellular redox status
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Induction of apoptosis in cancer cells
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Disruption of DNA replication and repair mechanisms
Research on related compounds containing piperazine moieties has shown their potential in targeting various cancer types, suggesting that 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may have broad-spectrum anticancer activity worthy of further investigation .
Research Applications
The unique structural and biological properties of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde have led to its application in various research areas, particularly in drug discovery and development.
Structure-Activity Relationship Studies
The compound provides an excellent platform for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the resulting biological activities, researchers can gain insights into the structural features essential for specific biological functions.
Potential modifications that could be explored in SAR studies include:
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Variations in the substituents on the piperazine ring
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Modifications of the aldehyde group
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Introduction of additional functional groups on the pyridine ring
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Replacement of the pyridine ring with other heterocycles
Such studies could lead to the identification of more potent and selective compounds with enhanced therapeutic potential.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde, it is valuable to compare it with structurally similar compounds that have been studied more extensively.
Comparison with Related Nicotinaldehyde Derivatives
Several related nicotinaldehyde derivatives have been investigated for their biological activities and chemical properties. The following table provides a comparison of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde with some of these compounds:
Structure-Function Relationships
The comparison of these related compounds reveals important structure-function relationships that can guide further research and development efforts. Key observations include:
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The nature of the substituent on the piperazine ring (e.g., ethyl vs. methyl) can significantly influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.
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The introduction of additional substituents on the pyridine ring, such as methyl groups at the 2- or 4-positions, can modulate the compound's electronic properties and spatial arrangement, potentially affecting its binding affinity and selectivity for specific biological targets.
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The replacement of the piperazine ring with other heterocycles, such as azepane, can lead to compounds with distinct pharmacological profiles, highlighting the importance of the nitrogen-containing heterocycle in determining biological activity.
These structure-function relationships provide valuable insights for the rational design of new derivatives with optimized properties for specific therapeutic applications.
Future Research Directions
Based on the current understanding of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde and its properties, several promising research directions can be identified for future investigation.
Mechanism of Action Studies
A more detailed understanding of the compound's mechanism of action at the molecular level would be valuable for optimizing its therapeutic potential. Future research could focus on:
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Identifying specific cellular targets and binding sites
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Elucidating the molecular interactions involved in its antimicrobial and anticancer activities
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Investigating potential synergistic effects with established therapeutic agents
Derivatization and Optimization
The development of new derivatives with enhanced properties represents another important research direction. Future efforts could focus on:
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Synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties
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Development of prodrug forms to enhance bioavailability
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Incorporation of the compound into novel drug delivery systems
Expanded Biological Evaluation
While current research has primarily focused on the compound's antimicrobial and anticancer properties, its potential activity in other therapeutic areas remains largely unexplored. Future studies could investigate:
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Anti-inflammatory and immunomodulatory activities
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Neuroprotective and neuropharmacological effects
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Antiviral properties, particularly against emerging infectious diseases
Similar compounds containing piperazine moieties have shown activity in these areas, suggesting that 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde may have broader therapeutic potential than currently recognized .
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